2-Propenenitrile, 3-cyclopentyl-
Overview
Description
2-Propenenitrile, 3-cyclopentyl- is an organic compound with the chemical formula C9H13N. It is a colorless liquid with a density of approximately 0.89 g/cm³. The compound has a melting point of -30°C and a boiling point of 192-193°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of drugs, dyes, and polymers .
Preparation Methods
2-Propenenitrile, 3-cyclopentyl- can be synthesized through various methods. One common method involves the thermal reaction of cyclopentene and propionitrile in a hot ethereal solvent . Another method includes the hydrogenation reaction using a catalyst to introduce the corresponding substituent into the acrylonitrile molecule . Industrial production methods often involve these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-Propenenitrile, 3-cyclopentyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions include amines, amides, and carboxylic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Propenenitrile, 3-cyclopentyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and as a solvent in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-cyclopentyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The nitrile group can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-Propenenitrile, 3-cyclopentyl- can be compared with other similar compounds such as:
- 3-Cyclopentylacrylonitrile
- 3-Cyclopentylprop-2-enenitrile
- 3-Cyclopentyl-2-Propenenitrile
These compounds share similar structural features but may differ in their reactivity, solubility, and specific applications. The uniqueness of 2-Propenenitrile, 3-cyclopentyl- lies in its specific combination of the cyclopentyl and nitrile groups, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
3-cyclopentylprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMELXYJYSXXORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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